molecular formula C10H15N5O B1519511 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide CAS No. 1221723-02-9

3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide

Cat. No. B1519511
M. Wt: 221.26 g/mol
InChI Key: OTKJRTWIKJFAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide (hereafter referred to as 3-CPT-6-CH) is a heterocyclic compound that has been studied for its potential applications in a range of scientific fields. It is a derivative of the triazolo[4,3-a]pyridine scaffold and has been observed to possess a range of interesting properties.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Novel synthesis methods for related compounds have been explored. For example, Elgemeie et al. (2017) described the synthesis of related pyridone derivatives through reactions involving N-cyanoacetohydrazide, highlighting the importance of innovative synthetic pathways in this field of study Elgemeie et al., 2017.

  • Molecular Docking and Screening : The study by Flefel et al. (2018) demonstrated the use of in silico molecular docking screenings for novel pyridine derivatives, emphasizing the role of computational methods in understanding the interactions and potential applications of such compounds Flefel et al., 2018.

Biological Activity

  • Antimicrobial Properties : Research has shown that derivatives of triazolopyridines exhibit significant antimicrobial activity. For instance, Suresh et al. (2016) synthesized thiazolo-triazolopyridine derivatives and found them to have substantial antibacterial and antifungal properties Suresh et al., 2016.

  • Anticancer Activity : Abdelhamid et al. (2016) synthesized new 3-heteroarylindoles, some of which showed moderate to high anticancer activity. This indicates the potential of triazolopyridine derivatives in cancer research Abdelhamid et al., 2016.

Chemical Properties and Reactions

  • Chemical Reactivity : Studies like that of Danagulyan et al. (2012) investigated the reactivity of related compounds, such as the formation of fused systems containing angular nitrogen atoms, which is crucial for understanding the chemical behavior of triazolopyridines Danagulyan et al., 2012.

  • Cyclopropanation and Structural Analysis : Research into the synthesis of enantiopure cyclopropane derivatives, as shown by Orea et al. (2018), provides insights into the structural complexity and versatility of triazolopyridine-related compounds Orea et al., 2018.

properties

IUPAC Name

3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c11-12-10(16)7-3-4-8-13-14-9(6-1-2-6)15(8)5-7/h6-7H,1-5,11H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKJRTWIKJFAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2CC(CC3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
Reactant of Route 2
3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
Reactant of Route 3
3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
Reactant of Route 4
Reactant of Route 4
3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
Reactant of Route 5
3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide
Reactant of Route 6
3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.